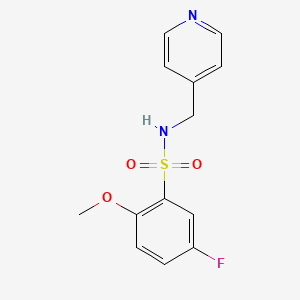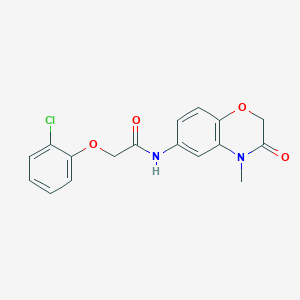![molecular formula C17H11BrN2O3 B5154998 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione, commonly known as BRD4 inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. This compound is known to selectively inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, which plays a crucial role in the regulation of gene transcription.
Mecanismo De Acción
BRD4 inhibitor selectively binds to the bromodomains of BRD4, preventing it from interacting with acetylated histones and transcription factors. This leads to the inhibition of gene transcription, particularly of oncogenes that are commonly overexpressed in cancer cells. In addition, BRD4 inhibitor has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
BRD4 inhibitor has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting gene transcription and inducing apoptosis, it has been shown to inhibit angiogenesis, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRD4 inhibitor is its selectivity for BRD4 and its ability to inhibit gene transcription without affecting normal cells. However, it has been shown to have limited efficacy in some cancer types, and its long-term safety and toxicity profiles are still being evaluated. In addition, the synthesis of BRD4 inhibitor can be challenging and time-consuming, making it difficult to produce large quantities for clinical trials.
Direcciones Futuras
There are several future directions for the research and development of BRD4 inhibitor. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to BRD4 inhibitor, allowing for more targeted therapy. In addition, the development of more potent and selective BRD4 inhibitors is an active area of research. Finally, the combination of BRD4 inhibitor with other chemotherapeutic agents is being explored as a potential strategy to improve efficacy and reduce toxicity.
Métodos De Síntesis
BRD4 inhibitor can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzoic acid with propargylamine to form 4-bromo-3-nitrophenylpropargylamine. This intermediate is then reacted with 3-aminophthalic anhydride to form BRD4 inhibitor.
Aplicaciones Científicas De Investigación
BRD4 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, BRD4 inhibitor has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-7-5-11(6-8-12)15(21)9-10-19-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-10,19H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCBGUDGJFKEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC=CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N/C=C/C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)
![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)


![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)